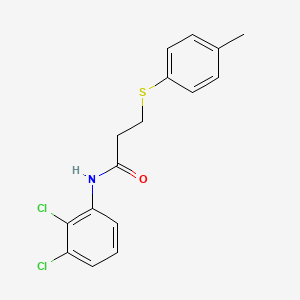
N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide, also known as DCTPP, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 342.77 g/mol. DCTPP is a potent inhibitor of mitochondrial complex I and has been shown to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Herbicide Movement and Ecological Impact
A study by Perera et al. (1999) examined the movement and retention of propanil (a compound similar in structure to N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide) in a paddy-riverine wetland system. They found that propanil was detectable in paddy soil and water up to 14 days after treatment and highlighted the potential ecological impact and human health risks due to accumulation in edible plants. This research underscores the environmental considerations of using such compounds as herbicides in agricultural practices Perera et al., 1999.
Optical and Material Properties
Research by Prabhu et al. (2001) on N-(2-chlorophenyl)-(1-propanamide) (a compound with structural similarities to the subject compound) focused on its potential as a new organic electro-optic and nonlinear optical material. The study detailed the synthesis, crystal growth, and characterization of the material, identifying its promising attributes for applications in optical technologies Prabhu et al., 2001.
Photocatalytic Degradation
Sturini et al. (1997) investigated the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) among other anilides, revealing the process's effectiveness under both UV-A and solar light. This study provides insights into the environmental degradation of such compounds and their potential removal from water sources, suggesting applications in environmental cleanup and water treatment Sturini et al., 1997.
Antimicrobial Properties
A study by Baranovskyi et al. (2018) on arylsubstituted halogen(thiocyanato)amides, which shares a functional group similarity with N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide, examined their synthesis, cyclization, and antimicrobial properties. The findings suggest the potential use of such compounds in developing new antimicrobial agents, highlighting their significance in pharmaceutical research Baranovskyi et al., 2018.
Anticonvulsant Studies
Research by Idris et al. (2011) on N-Benzyl-3-[(chlorophenyl)amino]propanamides demonstrated the compounds' effectiveness in animal models against seizures. This suggests potential applications in developing new treatments for epilepsy or related neurological conditions Idris et al., 2011.
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-5-7-12(8-6-11)21-10-9-15(20)19-14-4-2-3-13(17)16(14)18/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATMKZDEZYDKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3-(p-tolylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B2934659.png)

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)
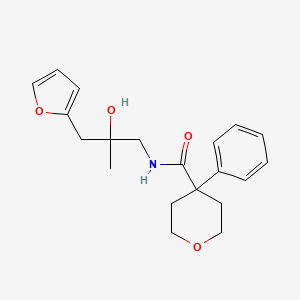
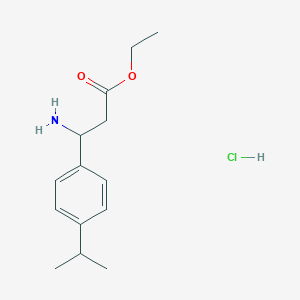
![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
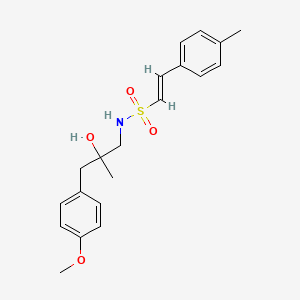


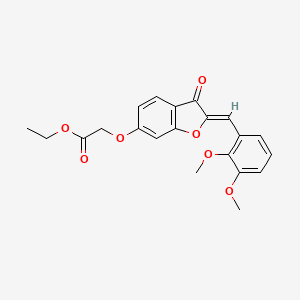

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)
![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)